molecular formula C7H5N3O2 B1417648 3-Nitro-1H-indazole CAS No. 31164-27-9

3-Nitro-1H-indazole

Cat. No.: B1417648
CAS No.: 31164-27-9
M. Wt: 163.13 g/mol
InChI Key: OWIRCRREDNEXTA-UHFFFAOYSA-N
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Description

3-Nitro-1H-indazole is an organic compound with the molecular formula C7H5N3O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 3-position of the indazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-indazole typically involves nitration of indazole derivatives. One common method is the nitration of 1H-indazole using nitric acid in the presence of sulfuric acid. This reaction proceeds under controlled temperature conditions to ensure selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve optimized nitration processes using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitro-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group at the 3-position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIRCRREDNEXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491001
Record name 3-Nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31164-27-9
Record name 3-Nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are Aqabamycins and where are they found?

A1: Aqabamycins A-G are a novel group of nitro maleimides discovered in a marine Vibrio species [, ]. These compounds exhibit various biological activities, making them interesting candidates for further research.

Q2: What are the potential applications of Aqabamycins?

A2: While the research primarily focuses on the isolation, structural elucidation, and initial biological activity of Aqabamycins A-G [, ], their unique structures and observed activities suggest potential applications in areas such as drug discovery and chemical biology. Further research is needed to explore these possibilities fully.

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